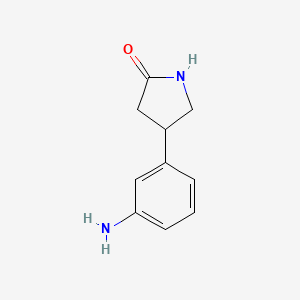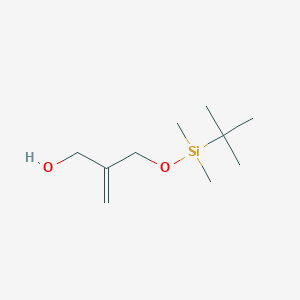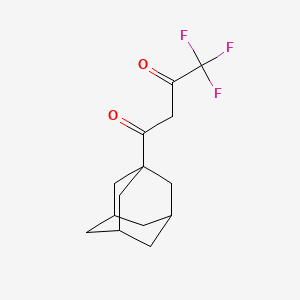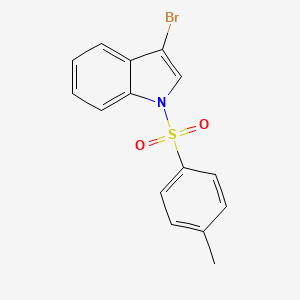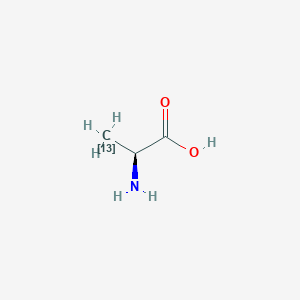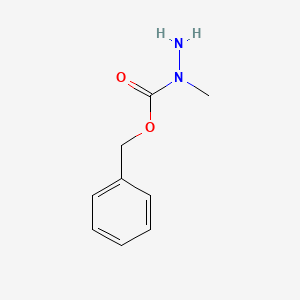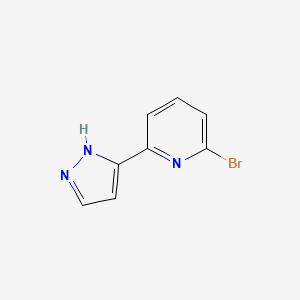![molecular formula C9H9BrO3 B1280424 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one CAS No. 62932-94-9](/img/structure/B1280424.png)
2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one
Übersicht
Beschreibung
The compound 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one is a brominated organic molecule that is structurally related to various other brominated compounds studied for their chemical properties and applications. While the specific compound is not directly discussed in the provided papers, related brominated compounds and their derivatives have been synthesized and analyzed for their structural, thermal, and chemical characteristics, which can provide insights into the behavior of similar brominated molecules .
Synthesis Analysis
The synthesis of brominated compounds often involves the use of brominating agents such as Br2. For instance, 2-bromo-1-(4-hydroxyphenyl)ethanone, a key intermediate of Synephrine, was synthesized from 1-(4-hydroxyphenyl)ethanone using Br2, achieving a yield of 64.7% with a purity of 90.2% . Similarly, bromo derivatives of other phenolic compounds have been prepared using bromination reactions, indicating that the synthesis of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one would likely follow analogous methods .
Molecular Structure Analysis
The molecular structure of brominated compounds can be elucidated using techniques such as X-ray diffraction, as demonstrated by the crystal structure analysis of (E)-4-Bromo-2-[(4-hydroxyphenyl)iminomethyl]phenylen-1-olate . The presence of bromine in the molecule can significantly influence its geometry and intermolecular interactions, such as hydrogen bonding and C--H...pi interactions, which were observed in the structure of 4-bromo-2-(hydroxymethyl)phenol .
Chemical Reactions Analysis
Brominated compounds can undergo various chemical reactions, including thermal decomposition and interactions with other molecules. The thermal decomposition of brominated flame retardants, for example, involves a series of complex reactions leading to the formation of brominated diphenyl ethers and polybrominated dibenzo-p-dioxins . The reactivity of brominated intermediates with other compounds, such as hydrocarbon chains, can also lead to the formation of new brominated species .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds are influenced by their molecular structure and the presence of bromine atoms. These properties can be characterized by techniques such as FT-IR, UV–Vis, TGA, and NMR spectroscopy . The thermal behavior of these compounds is of particular interest, as they often exhibit multiple stages of thermal decomposition, which can be analyzed using thermogravimetric analysis (TGA) . The introduction of bromine into phenolic compounds can also affect their liquid crystalline properties, as seen in the synthesis and characterization of flexible polyethers based on brominated phenolic derivatives .
Wissenschaftliche Forschungsanwendungen
Synthesis Methods
The synthesis of bromophenol derivatives involves various chemical reactions. For instance, 1-(4-Bromo-1-hydroxynaphthalen-2-yl)-ethan-1-one is prepared by refluxing 4-bromonaphthalen-1-ol with glacial acetic acid in the presence of fused ZnCl2. These compounds have been screened for antimicrobial activity, demonstrating excellent antimicrobial properties (Sherekar, Kakade, & Padole, 2021).
Crystal Structure Analysis
1,2-Bis((2-(bromomethyl)phenyl)thio)ethane and its derivatives have been characterized by various spectroscopic methods including IR, NMR, and single-crystal X-ray crystallography. The crystal structure, polymorphs, and packing interactions of these compounds have been extensively studied, providing insights into their behavior and interactions (González-Montiel et al., 2015).
Spectral Characterization
Compounds like the bromo derivative of 2-acetyl-1-naphthol have been synthesized and characterized using spectral studies including FTIR, NMR, and GCMS. The crystal structure has been confirmed through X-ray single-crystal diffractometry, revealing the unit cell parameters and packing style (Patil, Pathan, & Zangade, 2021).
Biological Evaluation and Antimicrobial Activity
Antimicrobial Properties
Synthesized bromophenol derivatives have been evaluated for antimicrobial properties. Compounds like 1-(4-bromo-1-hydroxynaphthalen-2-yl)-ethan-1-one and its derivatives have shown significant antimicrobial activities, marking them as potential candidates for antimicrobial drug development (Sherekar, Kakade, & Padole, 2021).
Safety And Hazards
The compound is classified as dangerous with a GHS05 pictogram . The hazard statements include H314, indicating that it causes severe skin burns and eye damage . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P321, P363, P405, and P501 .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c10-4-9(13)6-1-2-8(12)7(3-6)5-11/h1-3,11-12H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRBIXFTHXFQKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CBr)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60462701 | |
| Record name | 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60462701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one | |
CAS RN |
62932-94-9 | |
| Record name | 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60462701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-1-(4-hydroxy-3-(hydromethyl)phenyl)ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

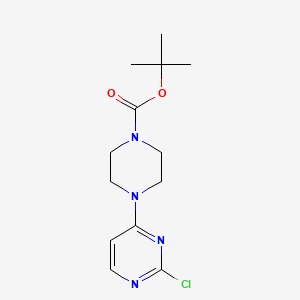
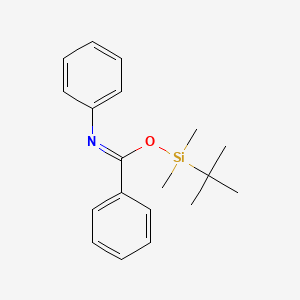
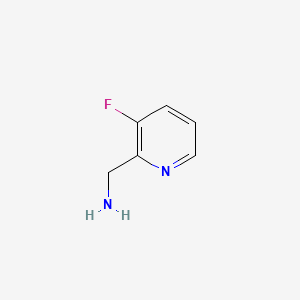
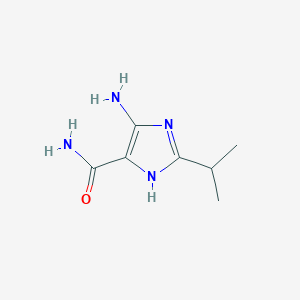
![3-amino-6,7-dihydro-1H,5H-Pyrazolo[1,2-a]pyrazol-1-one](/img/structure/B1280346.png)
